![molecular formula C15H27NO7 B14726395 [1-(2-Butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate CAS No. 6288-23-9](/img/structure/B14726395.png)
[1-(2-Butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2-Butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate: is a complex organic compound characterized by its unique structure, which includes both carbamate and carbonate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate typically involves multi-step organic reactions. One common approach is the reaction between a butyl carbonate derivative and an amino alcohol under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(2-Butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology: In biological research, this compound may be used as a reagent or probe to study biochemical pathways and interactions. Its ability to interact with various biomolecules makes it valuable for investigating cellular processes.
Medicine: In medicine, the compound’s potential therapeutic properties are explored. It may serve as a precursor for drug development, particularly in designing molecules with specific pharmacological activities.
Industry: In industrial applications, this compound is used in the production of polymers, coatings, and other materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of [1-(2-Butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
tert-Butyl N-Hydroxycarbamate: A compound with similar functional groups but different structural arrangement.
N-Boc piperazine derivatives: Compounds with related carbamate groups used in various chemical and biological applications.
Uniqueness: What sets [1-(2-Butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate apart is its specific combination of functional groups and structural features. This unique arrangement allows for distinct reactivity and interaction with other molecules, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
6288-23-9 |
|---|---|
Fórmula molecular |
C15H27NO7 |
Peso molecular |
333.38 g/mol |
Nombre IUPAC |
[1-(2-butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate |
InChI |
InChI=1S/C15H27NO7/c1-4-6-9-20-14(18)22-11-8-16-13(17)12(3)23-15(19)21-10-7-5-2/h12H,4-11H2,1-3H3,(H,16,17) |
Clave InChI |
JYACJFZAMMVKOF-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)OCCNC(=O)C(C)OC(=O)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2S,4S,8R,9S,12S,13S,16S,18S)-16-ethoxy-6-hydroxy-9,13-dimethyl-5,7-dioxa-6-borapentacyclo[10.8.0.02,9.04,8.013,18]icosane](/img/structure/B14726312.png)
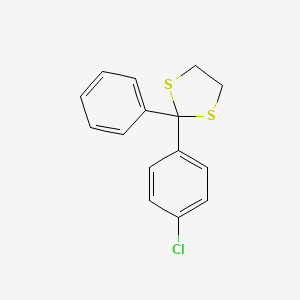
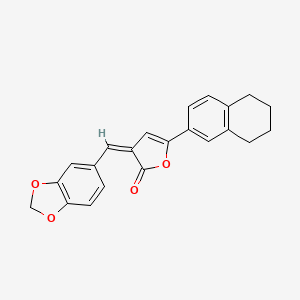
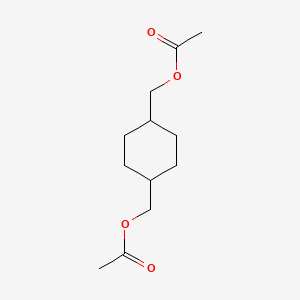
![Ethyl (2Z)-3-ethyl-2-({[2-(2-methylpiperidin-1-yl)-2-oxoethanesulfonyl]acetyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B14726338.png)
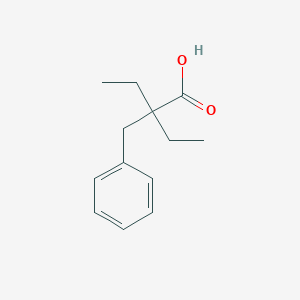
![N-({1-[(3-Methylphenyl)methyl]-1H-pyrrol-2-yl}methyl)-2-phenyl-N-(propan-2-yl)ethene-1-sulfonamide](/img/structure/B14726354.png)
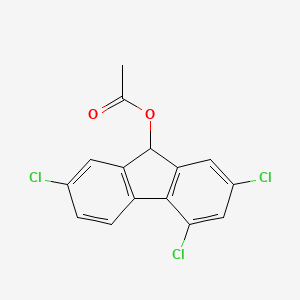
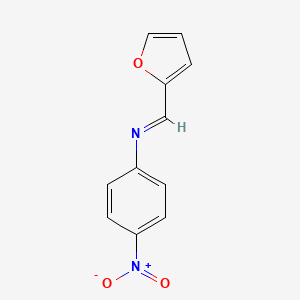
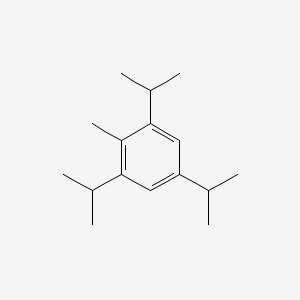
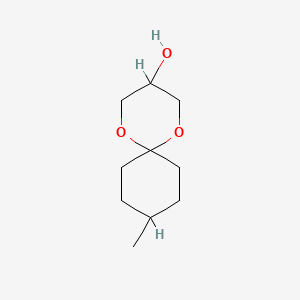

![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[(4-methoxyphenyl)-diphenylmethoxy]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14726389.png)
![Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B14726398.png)
